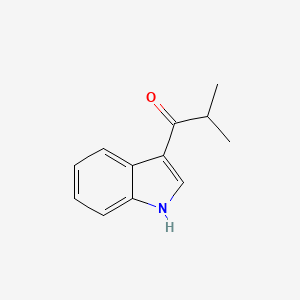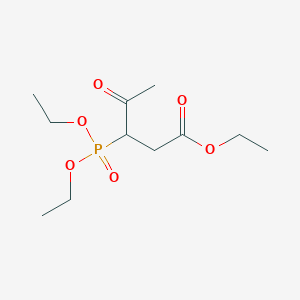![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone, also known as Dihydropyrimidotetranone (DHPPT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHPPT is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of DHPPT is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase. Dihydrofolate reductase is an enzyme that is essential for DNA synthesis and cell growth. By inhibiting dihydrofolate reductase, DHPPT can prevent the synthesis of DNA and inhibit cell growth.
Biochemical and Physiological Effects:
DHPPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DHPPT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHPPT has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule that is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DHPPT in lab experiments include its versatility, as it can be synthesized through various methods, and its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The limitations of using DHPPT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for the study of DHPPT, including the development of new synthetic methods, the study of its mechanism of action, and its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of DHPPT derivatives with improved potency and selectivity. In materials science, future studies could focus on the synthesis of new organic semiconductors using DHPPT as a precursor. In catalysis, future studies could focus on the development of new reactions using DHPPT as a catalyst. Overall, the study of DHPPT has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
DHPPT can be synthesized through various methods, including the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium borohydride, which reduces the nitro groups to amino groups, followed by oxidation of the resulting compound with lead tetraacetate. Other methods include the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium dithionite or the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
DHPPT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DHPPT has been studied as an inhibitor of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell growth. DHPPT has also been studied as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, DHPPT has been studied as a potential precursor for the synthesis of organic semiconductors. In catalysis, DHPPT has been studied as a potential catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Eigenschaften
CAS-Nummer |
5807-13-6 |
|---|---|
Molekularformel |
C8H4N6O4 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI-Schlüssel |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Kanonische SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




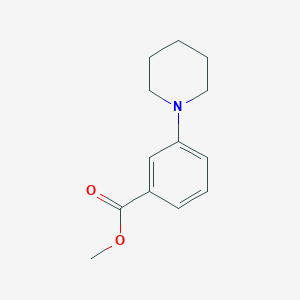
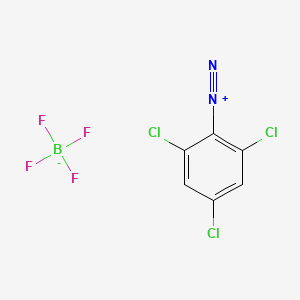
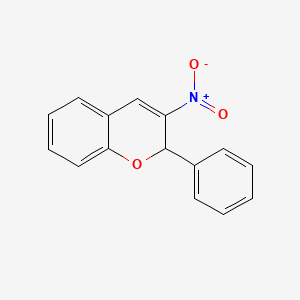


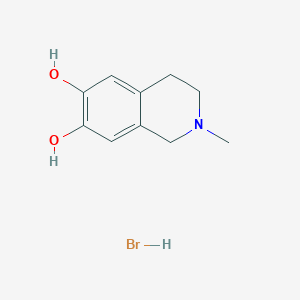
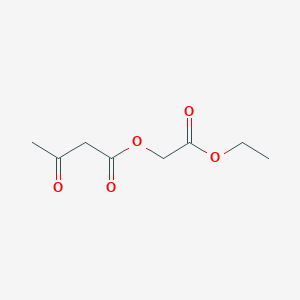
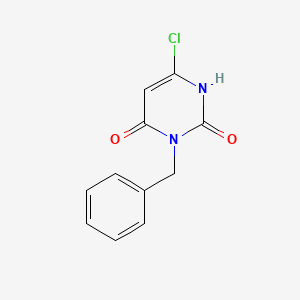


![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
